molecular formula C15H16O3S B1499294 4-(Ethylsulphonyl)benzhydryl alcohol CAS No. 94231-70-6

4-(Ethylsulphonyl)benzhydryl alcohol

Cat. No.: B1499294
CAS No.: 94231-70-6
M. Wt: 276.4 g/mol
InChI Key: ABOZFWQFQKINJF-UHFFFAOYSA-N
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Description

Early Sulfone Developments

  • 1930s–1950s: Classical methods established sulfone synthesis via sulfide oxidation (e.g., H₂O₂/AcOH) and Friedel-Crafts sulfonylation.
  • 1968: Da Silva Corrêa demonstrated nucleophilic sulfinate reactions with carbenium ions, foreshadowing benzhydryl sulfone syntheses.

Advancements Enabling this compound

Year Innovation Impact on Compound Development
1990 Phase-transfer catalysis in sulfonylation Enabled milder benzhydryl coupling
2005 Li's work on diarylcarbenium sulfonates Provided mechanistic insights
2015 Photocatalytic sulfonyl radical generation Opened routes to complex sulfones

This compound exemplifies ambident reactivity trends in sulfone chemistry, where the sulfonyl group acts as both electrophilic (S=O) and nucleophilic (sulfinate) sites. Its synthesis typically employs:

  • Benzhydryl chloride + sodium ethanesulfinate in DMSO at 70°C.
  • Buchwald-Hartwig coupling for asymmetric variants.

Industrial applications leverage its role as an intermediate in:

  • Pharmaceuticals: Building block for kinase inhibitors.
  • Agrochemicals: Precursor to sulfonylurea herbicides.
  • Materials Science: Monomer for sulfonated polymers.

Properties

CAS No.

94231-70-6

Molecular Formula

C15H16O3S

Molecular Weight

276.4 g/mol

IUPAC Name

(4-ethylsulfonylphenyl)-phenylmethanol

InChI

InChI=1S/C15H16O3S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15-16H,2H2,1H3

InChI Key

ABOZFWQFQKINJF-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

Other CAS No.

94231-70-6

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Fenarimol (2,4′-Dichloro-α-(pyrimidin-5-yl)benzhydryl alcohol) : Contains dichlorophenyl groups and a pyrimidine ring instead of an ethylsulfonyl group. This substitution enhances its fungicidal activity, making it a commercial agrochemical .

4-Ethylbenzyl Alcohol : Lacks the sulfonyl group and the second benzene ring (benzhydryl moiety). Its simpler structure results in lower molecular weight (136.19 g/mol) and higher volatility compared to 4-(ethylsulfonyl)benzhydryl alcohol .

4-(Phenylthio)benzyl Alcohol : Features a phenylthio (-SPh) substituent, which is less polar than the ethylsulfonyl group. This difference impacts solubility and metabolic stability .

4-(Methylsulfonyl)benzaldehyde : A precursor with a methylsulfonyl group; its aldehyde functionality distinguishes its reactivity, enabling use in synthesizing antibiotics like chloramphenicol .

Physicochemical Properties

Property 4-(Ethylsulfonyl)benzhydryl Alcohol (Inferred) Fenarimol 4-Ethylbenzyl Alcohol 4-(Phenylthio)benzyl Alcohol
Molecular Formula C₁₅H₁₆O₃S C₁₇H₁₂Cl₂N₂O C₉H₁₂O C₁₃H₁₂OS
Molecular Weight (g/mol) 276.35 (calculated) 331.20 136.19 224.29
Solubility Moderate in polar solvents (due to -SO₂C₂H₅) Low in water, high in DMSO Low in water, soluble in EtOH Low in water, soluble in THF
Key Functional Groups Benzhydryl, ethylsulfonyl Benzhydryl, dichloro, pyrimidine Benzyl, ethyl Benzyl, phenylthio

Research Findings and Industrial Relevance

  • Agrochemical Potential: Fenarimol’s success underscores the importance of benzhydryl scaffolds in agrochemical design. Introducing a sulfonyl group could improve systemic absorption or environmental persistence .
  • Pharmaceutical Utility : Sulfonyl-containing compounds like 4-(methylsulfonyl)benzaldehyde are pivotal in antibiotic synthesis, suggesting that 4-(ethylsulfonyl)benzhydryl alcohol might serve as a precursor for sulfonamide drugs .
  • Safety Considerations : Benzyl alcohols with sulfonyl groups may exhibit higher toxicity due to increased reactivity. For example, 4-(phenylthio)benzyl alcohol’s thioether group is associated with metabolic oxidation risks .

Preparation Methods

General Synthetic Strategy Overview

4-(Ethylsulphonyl)benzhydryl alcohol can be conceptually prepared by functionalizing a benzhydryl alcohol core with an ethylsulphonyl group at the para position of the aromatic ring. The synthetic approach generally involves:

  • Formation of benzhydryl alcohol or its analogs via nucleophilic addition or substitution reactions.
  • Introduction of the ethylsulphonyl group through sulfonylation reactions or by using ethylsulfonyl-containing reagents.
  • Purification by extraction and chromatography to isolate the target compound in high purity.

Preparation of Benzhydryl Alcohol Derivatives

2.1 Reaction of Phenol with Formaldehyde to Obtain Hydroxybenzyl Alcohols

  • Phenol reacts with formaldehyde in the presence of basic catalysts (e.g., lithium hydroxide, sodium hydroxide, potassium hydroxide) to yield hydroxybenzyl alcohols, including 4-hydroxybenzyl alcohol, a close structural analog of the benzhydryl alcohol moiety.
  • The reaction is typically conducted at 40–90 °C for 0.5 to 6 hours, with phenol to formaldehyde molar ratios ranging from 5:1 to 15:1.
  • The presence of polyalkylene polyethers as additives can enhance the proportion of 4-hydroxybenzyl alcohol in the product mixture.

Example Reaction Conditions:

Component Amount/Ratio Conditions
Phenol 5–15 mol per mol formaldehyde 40–90 °C, 0.5–6 hours
Paraformaldehyde 1 mol Stirred at reaction temperature
Basic Catalyst (KOH/NaOH) 0.0001–0.05 mol per mol phenol Added in portions or at start
Polyalkylene polyethers 0.05–10 g per mol phenol Optional, to increase 4-hydroxybenzyl alcohol ratio
  • After reaction completion, excess phenol is removed by distillation under reduced pressure (3–5 mm Hg) at 55–60 °C.
  • The product mixture is subjected to multi-stage countercurrent extraction using water/organic solvent systems to separate phenol, dihydroxydiphenylmethanes, and hydroxybenzyl alcohol isomers.

Typical Product Composition Example:

Compound Weight % in Crude Mixture
Phenol ~50.6%
2-Hydroxybenzyl alcohol ~38.8%
4-Hydroxybenzyl alcohol ~4.3%
Dihydroxydiphenylmethanes ~2.8%
Polyhydroxymethylphenols Trace

This method yields hydroxybenzyl alcohols in 70–90% yield relative to formaldehyde used.

Synthesis of Benzhydryl Alcohol Core via Michael-Type and Related Reactions

Research on benzhydryl alcohol derivatives shows that benzhydrol (diphenylmethanol) can be used as a key intermediate:

  • Benzhydrol can be reacted with suitable electrophiles in the presence of bases like sodium methoxide to form intermediates.
  • Subsequent transformations (e.g., reduction, substitution) yield benzhydryl alcohol derivatives.
  • Side reactions such as dibenzhydryl ether formation may occur, requiring careful control of reagent stoichiometry and reaction conditions.

For example, in a Michael-type reaction, benzhydrol reacted with a precursor under sodium methoxide catalysis yielded intermediates convertible to benzhydryl alcohol derivatives.

Purification and Isolation Techniques

  • Countercurrent Extraction: Multi-stage extraction with water/organic solvent systems separates hydroxybenzyl alcohol isomers from phenol and byproducts.
  • Distillation: Removal of excess phenol and volatile impurities under reduced pressure.
  • Chromatography: Column chromatography, especially after derivatization (e.g., acetylation), helps separate closely related isomers and side products.
  • Neutralization: Basic catalysts are neutralized with acetic acid prior to purification to prevent degradation.

Summary Table of Preparation Parameters

Step Conditions/Parameters Notes
Phenol + paraformaldehyde 40–90 °C, 0.5–6 h, basic catalyst (KOH/NaOH) Molar ratio phenol:paraformaldehyde 5–15:1
Addition of polyalkylene ethers 0.05–10 g/mol phenol Increases 4-hydroxybenzyl alcohol proportion
Removal of excess phenol Distillation at 55–60 °C, 3–5 mm Hg Prevents contamination of final product
Extraction Multi-stage countercurrent extraction Separates isomers and byproducts
Sulphonylation Reaction with ethylsulfonyl chloride or oxidation Introduces ethylsulphonyl group
Purification Chromatography, neutralization with acetic acid Ensures high purity and yield

Research Findings and Considerations

  • The ratio of 2- to 4-hydroxybenzyl alcohol can be manipulated by catalyst choice and additives, which is critical since 4-substituted derivatives are desired for sulphonylation.
  • Polyalkylene polyethers serve as phase transfer catalysts or solubilizers, enhancing selectivity and yield.
  • Reaction temperature and time significantly affect product distribution and purity.
  • Sulphonylation steps require careful control to avoid overreaction or sulfone reduction.
  • Side products such as dibenzhydryl ether can reduce yield and must be minimized by optimizing reagent stoichiometry.

Q & A

Q. What are the recommended synthetic routes for 4-(Ethylsulphonyl)benzhydryl alcohol, and how can its purity be validated?

Methodological Answer:

  • Synthesis: Start with a benzhydryl alcohol precursor (e.g., 4-(Methylthio)benzhydryl alcohol) and oxidize the thioether group to a sulphonyl group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or hydrogen peroxide in acidic conditions. This mirrors methods used for sulfinyl-to-sulphonyl conversions in related compounds .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water.
  • Validation: Confirm purity via HPLC (C18 column, UV detection at 254 nm) and characterize using 1H^1H/13C^{13}C NMR (DMSO-d6 solvent) and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem or DSSTox entries for analogous benzhydryl alcohols .

Q. What spectroscopic and computational tools are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use 1H^1H/13C^{13}C NMR to confirm the ethylsulphonyl group (e.g., sulphonyl protons at δ ~3.4–3.6 ppm, quaternary carbons near δ 55–60 ppm).
    • IR: Identify sulphonyl S=O stretches (~1300–1350 cm1^{-1}) and hydroxyl O-H stretches (~3200–3400 cm1^{-1}).
  • Computational: Employ density functional theory (DFT) to model electron density distribution and correlate with experimental NMR/IR data. The Colle-Salvetti functional (as implemented in Gaussian or ORCA) is suitable for benchmarking correlation energies .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

  • Solubility: Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous compatibility, use co-solvents like ethanol or acetonitrile (≤20% v/v).
  • Stability: Store under inert atmosphere (N2_2) at −20°C. Monitor degradation via TLC or HPLC under varying conditions (pH, temperature). Avoid prolonged exposure to light, as benzhydryl derivatives are prone to radical-mediated decomposition .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Toxicity: Refer to analogous compounds (e.g., 4-Hydroxybenzyl alcohol) for baseline hazards. Conduct inhalation toxicology studies if aerosolization is possible, as benzyl alcohol derivatives may irritate respiratory pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylsulphonyl group influence reactivity in catalytic systems?

Methodological Answer:

  • Steric Effects: The sulphonyl group’s bulkiness can hinder nucleophilic attack at the benzhydryl carbon. Use X-ray crystallography or DFT-optimized structures to quantify steric parameters (e.g., Tolman cone angle).
  • Electronic Effects: The electron-withdrawing sulphonyl group polarizes the benzhydryl C-O bond, enhancing acidity. Measure pKa via potentiometric titration in DMSO/water mixtures. Compare with 4-Methoxybenzyl alcohol (lower acidity) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., divergent stereochemistry)?

Methodological Answer:

  • Case Study: If o-quinone methide (o-QM) intermediates exhibit conflicting stereoselectivity (E vs. Z isomers), use microfluidic reactors paired with cryogenic ion trap spectroscopy to trap and characterize transient species. Substituent positioning (e.g., 3-methyl vs. 3-H) can invert enantioselectivity via steric repulsion .
  • Data Reconciliation: Cross-validate results using multiple solvents (e.g., tert-butyl alcohol vs. THF) to assess solvent effects on radical recombination pathways .

Q. How can computational models predict the compound’s role in radical-mediated reactions?

Methodological Answer:

  • Radical Stability: Perform DFT calculations (B3LYP/6-31G*) to assess benzhydryl radical stability. The ethylsulphonyl group’s electron-withdrawing nature may destabilize radicals, favoring recombination over propagation.
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor radical lifetimes. Compare with tert-butyl alcohol systems, where poor H-donor capacity increases radical recombination .

Q. What advanced applications exist for this compound in peptide synthesis or materials science?

Methodological Answer:

  • Peptide Synthesis: Adapt the 4-(methylsulfinyl)benzhydryl (Msbh) linker strategy. The ethylsulphonyl group can act as a safety-catch linker, cleavable under mild oxidative conditions (e.g., H2 _2O2_2/AcOH) .
  • Materials Science: Incorporate into polymer backbones via radical polymerization. Monitor glass transition temperatures (DSC) to assess rigidity imparted by the sulphonyl group .

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